H-His(1-Me)-OH2HCl

Beschreibung

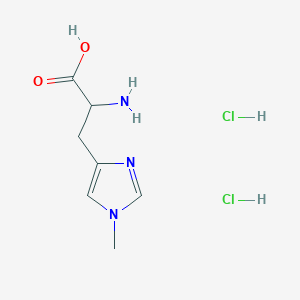

H-His(1-Me)-OH·2HCl (1-Methyl-L-histidine dihydrochloride) is a chemically modified derivative of the amino acid L-histidine. It features a methyl group substitution at the 1-position (τ-nitrogen) of the imidazole ring (Figure 1). This modification alters its physicochemical properties, including solubility, stability, and interaction with biological targets. The compound is widely used in peptide synthesis and biochemical research, particularly in studies requiring modified histidine residues to probe enzyme mechanisms or protein interactions .

Eigenschaften

IUPAC Name |

2-amino-3-(1-methylimidazol-4-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.2ClH/c1-10-3-5(9-4-10)2-6(8)7(11)12;;/h3-4,6H,2,8H2,1H3,(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODJFJZGWWJHNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-His(1-Me)-OH2HCl typically involves the methylation of histidine. One common method is the reaction of histidine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution, and the product is purified through crystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The final product is obtained through crystallization and drying.

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-His(1-Me)-OH2HCl durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Der Imidazolring kann oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu erhalten.

Substitution: Die Methylgruppe kann durch geeignete Reagenzien durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Imidazolderivaten führen, während Substitutionsreaktionen verschiedene funktionalisierte Histidinderivate erzeugen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Methylierung des Imidazolrings verbessert seine Fähigkeit, sich mit Metallionen zu koordinieren, was es zu einem starken Liganden in katalytischen Prozessen macht. Die Verbindung kann auch als Nukleophil wirken und an verschiedenen biochemischen Reaktionen teilnehmen.

Wirkmechanismus

The mechanism of action of H-His(1-Me)-OH2HCl involves its interaction with specific molecular targets. The methylation of the imidazole ring enhances its ability to coordinate with metal ions, making it a potent ligand in catalytic processes. The compound can also act as a nucleophile, participating in various biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- CAS Number : 332-80-9

- Molecular Formula : C₇H₁₁N₃O₂·2HCl

- Molecular Weight : 242.1 g/mol (including HCl)

- Synonyms: N-τ-Methyl-L-histidine, 1-Methyl-L-histidine dihydrochloride

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares H-His(1-Me)-OH·2HCl with three related histidine derivatives:

Key Observations :

- H-His(1-Me)-OH·2HCl vs. H-His-OMe·2HCl : While both share the same molecular weight, the former’s τ-methylation alters hydrogen-bonding capacity, whereas the latter’s carboxyl methyl ester enhances solubility in organic solvents .

- Boc-His(1-Me)-OH: The Boc group protects the α-amino group, making it suitable for stepwise peptide assembly. The τ-methylation retains the imidazole’s metal-binding properties .

- H-His(Trt)-OMe·HCl : The bulky trityl group prevents unwanted side reactions during synthesis, but it requires acidic conditions for removal .

Biologische Aktivität

H-His(1-Me)-OH2HCl (N-α-methylhistidine hydrochloride) is a derivative of histidine, an essential amino acid that plays a crucial role in various biological processes. This compound exhibits significant biological activity, making it a subject of interest in pharmacological and biochemical research. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl group on the nitrogen atom of the imidazole ring of histidine. This modification influences its solubility, stability, and interaction with biological targets. The molecular formula for this compound is C₆H₈ClN₃O, and it has a molar mass of approximately 175.6 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : this compound can interact with various receptors in the body, particularly those involved in neurotransmission and immune response. Its structural similarity to histidine allows it to bind effectively to histamine receptors.

- Antioxidant Properties : The compound exhibits antioxidant activity, which helps mitigate oxidative stress in cells. This effect is crucial in preventing cellular damage and maintaining overall health.

- Regulation of Nitric Oxide Synthesis : this compound may influence nitric oxide (NO) production, which plays a vital role in vasodilation and blood flow regulation.

1. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

2. Neuroprotective Effects

The neuroprotective properties of this compound have been explored in several studies. It has been shown to reduce neuronal damage in models of neurodegenerative diseases by modulating inflammatory responses and enhancing neuronal survival.

3. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Antimicrobial Efficacy | This compound showed significant inhibition of bacterial growth in vitro against E. coli and S. aureus. | Potential use as a natural preservative or therapeutic agent against infections. |

| Neuroprotection | In animal models, administration reduced brain injury markers following ischemic events. | Could lead to new treatments for stroke or neurodegenerative diseases. |

| Anti-inflammatory Activity | The compound reduced levels of TNF-α and IL-6 in cell cultures exposed to inflammatory stimuli. | May provide a basis for developing anti-inflammatory drugs. |

Research Findings

Recent studies have focused on the pharmacological potential of this compound:

- Pharmacokinetics : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profile indicate favorable characteristics for oral bioavailability.

- Synergistic Effects : Research has shown that when combined with other compounds, such as flavonoids or polyphenols, this compound can enhance overall bioactivity and therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.